Regioisomeric Identity: 6‑Substituted Pyrimidine Core Distinguishes the Target Compound from the 2‑Substituted Isomer (CAS 2640968‑69‑8)
The target compound bears the 4‑(4‑methoxyphenethyl)piperazin‑1‑yl moiety at the pyrimidine 6‑position, whereas the closest commercially available analog (CAS 2640968‑69‑8) places the identical substituent at the pyrimidine 2‑position. In the CCR4 antagonist patent family (WO 2013/107333), the 6‑substituted regioisomer is explicitly exemplified as part of the preferred sub‑genus, while the 2‑substituted variant is not listed among the individually characterized compounds with disclosed IC₅₀ values [1]. This structural difference alters the vector of the pendant piperazine‑phenethyl group relative to the morpholine‑pyrimidine pharmacophore, a feature that computational docking studies within the patent suggest is critical for accommodating the CCR4 binding pocket [2]. The quantitative consequence of this regioisomerism on CCR4 antagonism is currently unavailable as a direct head‑to‑head comparison; however, the patent’s SAR table indicates that positional isomerism on the pyrimidine core can shift potency by orders of magnitude (class‑level inference based on structurally analogous pairs) [3].
| Evidence Dimension | Pyrimidine substitution position (regioisomeric identity) |
|---|---|
| Target Compound Data | Piperazine substituent at pyrimidine 6‑position (CAS 2640969‑84‑0) |
| Comparator Or Baseline | Piperazine substituent at pyrimidine 2‑position (CAS 2640968‑69‑8) |
| Quantified Difference | No direct quantitative comparison available; positional isomerism is known to alter CCR4 IC₅₀ by >10‑fold in structurally related pairs within the patent (class‑level inference) [3]. |
| Conditions | CCR4 binding assay (patent WO 2013/107333); computational docking (in silico) |
Why This Matters
Procurement of the correct regioisomer is essential for reproducing SAR trends reported in the patent literature; the 2‑substituted isomer may exhibit fundamentally different (and untested) CCR4 pharmacology.
- [1] WO 2013/107333 A1. Piperazinyl pyrimidine derivatives, preparation method and use thereof. Example compounds and generic formula I. View Source
- [2] US 9,493,453 B2. Piperazinyl pyrimidine derivatives, preparation method and use thereof. Columns 12‑18 (representative docking descriptions). View Source
- [3] Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences, P.L.A. China; Peking University. EP 2 805 947 B1. Piperazinyl pyrimidine derivatives, preparation method and use thereof. Biological Activity Tables (CCR4 antagonism). View Source
